7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Overview
Description
7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a chemical compound with the formula C₁₈H₁₉NO₃ . It is classified as an irritant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named 2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(4H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbohydrazide was synthesized by a multi-component process involving the reaction of dimedone, 3-amino-1,2,4-triazole, various benzaldehydes with cyanoacetohydrazide under mild conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, elemental analysis, and X-ray crystallography .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it has been used in the synthesis of highly functionalized triazole hexahydroquinoline carbohydrazide scaffolds via a four-component cyclocondensation reaction .Physical And Chemical Properties Analysis
The compound has a molecular formula of C₁₈H₁₉NO₃ . Other physical and chemical properties such as boiling point, density, and molecular weight can be determined using standard laboratory techniques .Scientific Research Applications
Subheading 1: Synthesis of 7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid Derivatives
The compound and its derivatives have been synthesized through various reactions. For instance, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were created by reacting 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structure of these compounds was confirmed using X-ray structural analysis, providing detailed insights into their molecular framework (Rudenko et al., 2013).
Subheading 2: Molecular and Crystal Structures
Extensive studies have been conducted to determine the molecular and crystal structures of these compounds. This involves X-ray analysis and quantum-chemical calculations to understand their structural characteristics. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established using these methods, revealing the arrangement of atoms and molecular conformation (Rudenko et al., 2012).
Chemical Reactivity and Potential Applications
Subheading 3: Reactivity with Other Chemicals
The reactivity of this compound and its derivatives with various other chemicals has been a topic of interest. For example, their reaction with hydroxylamine results in the formation of specific derivatives, and the structure of these products was also confirmed by X-ray structural analysis. This kind of study helps in understanding the potential chemical applications and interactions of these compounds in various fields (Rudenko et al., 2013).
Safety And Hazards
properties
IUPAC Name |
7,7-dimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2)9-14-16(15(20)10-18)12(8-13(19-14)17(21)22)11-6-4-3-5-7-11/h3-8,12,19H,9-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDNFSRISGJXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C=C(N2)C(=O)O)C3=CC=CC=C3)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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